

# Solanocapsine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: Solanocapsine

Cat. No.: B1214099

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## Introduction

**Solanocapsine** is a steroidal alkaloid found in various plants of the Solanum genus, most notably in the Jerusalem cherry (*Solanum pseudocapsicum*).<sup>[1][2][3]</sup> As a member of the vast family of steroidal alkaloids, **Solanocapsine** has garnered interest within the scientific community for its unique chemical architecture and potential biological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Solanocapsine**, supported by available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**Solanocapsine** possesses a complex pentacyclic steroid backbone, characteristic of solanidane-type alkaloids. Its chemical formula is  $C_{27}H_{46}N_2O_2$ , with a molecular weight of 430.67 g/mol.<sup>[1]</sup> The structure features a fused five-ring system, an amino group at the C-3 position, and a unique spiroaminoacetal moiety at the C-22, C-23, and C-26 positions.

## Stereochemistry

The stereochemistry of **Solanocapsine** is crucial for its biological activity and has been elucidated through extensive spectroscopic studies. The accepted stereochemical configuration for **Solanocapsine** is (3 $\beta$ , 5 $\alpha$ , 16 $\alpha$ , 22 $\alpha$ , 23 $\beta$ , 25 $\beta$ )-3-Amino-16,23-epoxy-16,28-secosolanidan-23-ol.[2] The InChI and SMILES notations, which encode the stereochemical information, are as follows:

- InChI:InChI=1S/C27H46N2O2/c1-15-13-27(30)24(29-14-15)16(2)23-22(31-27)12-21-19-6-5-17-11-18(28)7-9-25(17,3)20(19)8-10-26(21,23)4/h15-24,29-30H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1[1]
- SMILES:C[C@@H]1C[C@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC--INVALID-LINK--N)C)C)NC1)O[1]

## Quantitative Data

A comprehensive understanding of a molecule's physicochemical properties is paramount for its development as a therapeutic agent. The following tables summarize the available quantitative data for **Solanocapsine**.

### Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>27</sub> H <sub>46</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	430.67 g/mol	[1]
Melting Point	222 °C	[3]
CAS Registry Number	639-86-1	[1]

## Optical Rotation

The specific rotation of a chiral molecule is a fundamental property that defines its stereochemical nature. The optical rotation of **Solanocapsine** and its derivatives have been reported under various conditions.

Compound	Specific Rotation ([α])	Conditions (Concentration, Solvent)	Reference
Solanocapsine	+26.3° (D-line, 20°C)	c = 1.80, Methanol	[4]
Solanocapsine	+24.9° (D-line, 20°C)	c = 2.13, Methanol	[4]
N'-Acetylsolanocapsine	-33.7° (D-line, 23°C)	c = 1.59, Pyridine	[4]
N,N'-Diacetylsolanocapsine	-38.6° (D-line, 22°C)	c = 1.31, Pyridine	[4]
N,N,N'-Trimethylsolanocapsine	+53.2° (D-line, 22°C)	c = 1.09, Pyridine	[4]

## Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of a compound.

<sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy:

A complete, assigned set of <sup>1</sup>H and <sup>13</sup>C NMR data for **Solanocapsine** is not readily available in the public domain. The structural elucidation and stereochemical assignment of **Solanocapsine** and its derivatives have been historically accomplished through a combination of 1D and 2D NMR techniques, as referenced in several publications. However, a tabulated list of all chemical shifts and coupling constants for the parent compound is not provided in the searched literature.

X-ray Crystallography:

No publicly available crystallographic information file (CIF) or detailed X-ray diffraction data for **Solanocapsine** could be located during the literature search for this guide. The determination of the crystal structure of **Solanocapsine** would provide invaluable information on its three-dimensional conformation, bond lengths, and bond angles, further solidifying our understanding of its structure.

## Experimental Protocols

### Isolation and Purification of Solanocapsine from *Solanum pseudocapsicum*

The following is a representative protocol for the isolation and purification of **Solanocapsine**, based on established methods for steroidal alkaloid extraction.

#### 1. Plant Material and Extraction:

- Collect fresh or dried berries of *Solanum pseudocapsicum*.
- Homogenize the plant material in a blender with a solution of 5% acetic acid in methanol.
- Macerate the mixture for 24-48 hours at room temperature with occasional stirring.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

#### 2. Acid-Base Extraction:

- Dissolve the crude extract in 1 M hydrochloric acid.
- Wash the acidic solution with diethyl ether or chloroform to remove neutral and acidic compounds.
- Basify the aqueous layer to pH 10-11 with a concentrated ammonium hydroxide solution.
- Extract the alkaline solution exhaustively with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).

#### 3. Purification:

- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the dried extract under reduced pressure to yield the crude alkaloid fraction.
- Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.

- Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.
- Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia, 85:14:1) and a visualizing agent (e.g., Dragendorff's reagent).
- Combine the fractions containing **Solanocapsine** and recrystallize from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain pure crystals.

## Acetylcholinesterase Inhibition Assay (Ellman's Method)

**Solanocapsine** has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The following is a detailed protocol for assessing the AChE inhibitory activity of **Solanocapsine** using the widely accepted Ellman's method.<sup>[5][6]</sup>

### 1. Reagents and Materials:

- Acetylcholinesterase (AChE) from electric eel or human recombinant
- Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (0.1 M, pH 8.0)
- **Solanocapsine** stock solution (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent in the assay kept below 1%)
- 96-well microplate reader

### 2. Assay Procedure:

- Prepare serial dilutions of the **Solanocapsine** stock solution in the phosphate buffer.
- In a 96-well plate, add 25 µL of each **Solanocapsine** dilution.

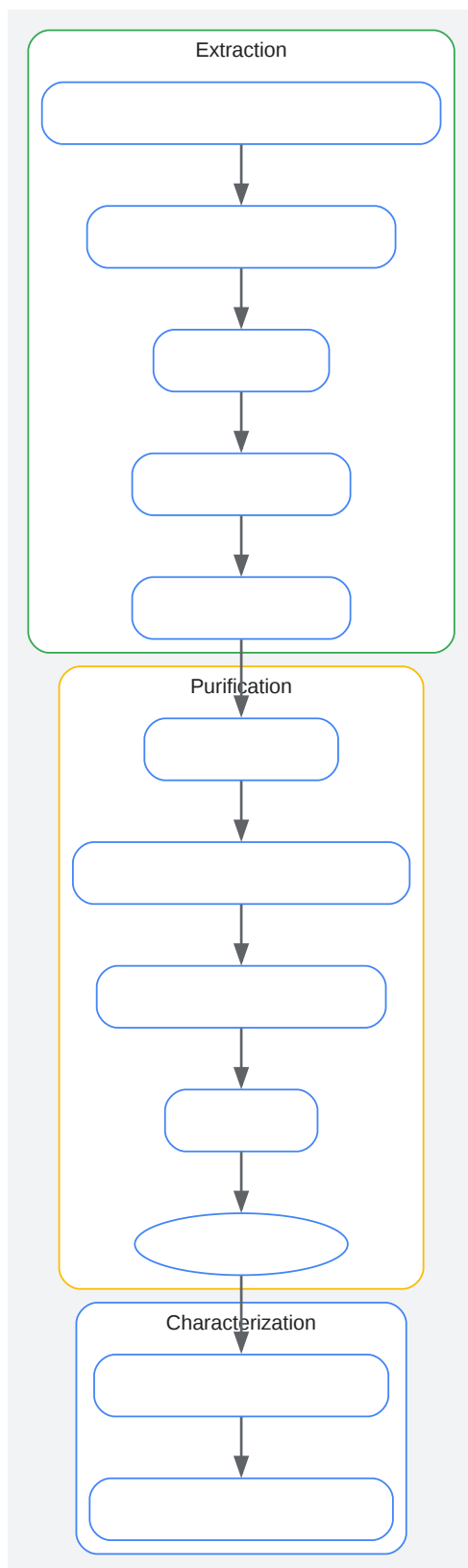
- Add 50  $\mu\text{L}$  of phosphate buffer (pH 8.0) to each well.
- Add 25  $\mu\text{L}$  of AChE solution (e.g., 0.22 U/mL) to each well.
- Incubate the plate at 25°C for 15 minutes.
- Initiate the reaction by adding 25  $\mu\text{L}$  of DTNB solution (0.625 mM) and 25  $\mu\text{L}$  of ATCI solution (0.625 mM) to each well.
- Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
- A control reaction without the inhibitor (containing the solvent used for the stock solution) and a blank reaction (without the enzyme) should be run in parallel.

### 3. Data Analysis:

- Calculate the rate of reaction (change in absorbance per minute) for each concentration of **Solanocapsine**.
- Determine the percentage of inhibition using the formula:  $\% \text{ Inhibition} = [(\text{Rate of control} - \text{Rate of sample}) / \text{Rate of control}] \times 100$
- Plot the percentage of inhibition against the logarithm of the **Solanocapsine** concentration to determine the  $\text{IC}_{50}$  value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

## Visualizations

### Chemical Structure of Solanocapsine



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